

Technical Guide: Structure Elucidation of 2-Chloro-3-nitropyridin-4-ol[1]

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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridin-4-OL

CAS No.: 629655-23-8

Cat. No.: B1418837

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Executive Summary & Structural Context

2-Chloro-3-nitropyridin-4-ol (CAS: 629655-23-8) is a critical heterocyclic scaffold utilized in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals.[1] Its structure features a highly functionalized pyridine ring containing a halogen, a nitro group, and a hydroxyl moiety.[2]

For the analytical scientist, this molecule presents a "perfect storm" of structural ambiguity:

- **Tautomeric Equilibrium:** It exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms, heavily influenced by solvent polarity.[1][2]
- **Regioisomerism:** Synthetic routes often yield mixtures of the 3-nitro and 5-nitro isomers, which share identical molecular weights and similar polarities.[1]

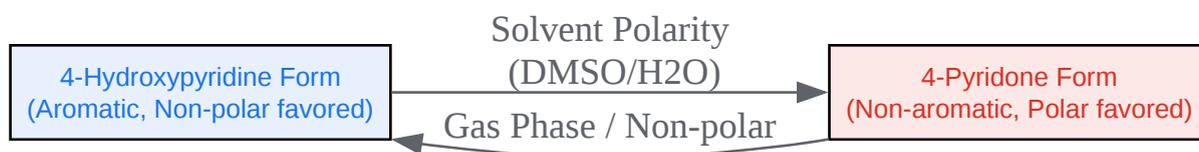
This guide provides a definitive, self-validating workflow to elucidate and certify the structure of **2-Chloro-3-nitropyridin-4-ol**, moving beyond basic identification to rigorous structural proof.

The Tautomeric Challenge: 4-ol vs. 4-one

Before interpreting any spectra, one must acknowledge that "**2-Chloro-3-nitropyridin-4-ol**" is a formal IUPAC name that often misrepresents the dominant species in solution.[1]

In polar aprotic solvents (DMSO, DMF) and the solid state, the equilibrium overwhelmingly favors the 4-pyridone tautomer. This is driven by the loss of aromaticity in the pyridine ring being compensated by the strong C=O bond and intermolecular hydrogen bonding.[2]

Visualization: Tautomeric Equilibrium



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Implications for Elucidation:

- ¹H NMR: You will likely observe an N-H proton (broad, downfield) rather than an O-H proton. [2]
- ¹³C NMR: The C4 carbon will appear at ~160–175 ppm (carbonyl-like), significantly downfield from a typical aromatic C-O (~150 ppm).[2]

Synthetic Context & Impurity Profiling

Understanding the synthesis informs the impurity profile.[2] The most common route involves the hydrolysis of 2,4-dichloro-3-nitropyridine.[1]

- Reaction: 2,4-dichloro-3-nitropyridine + H₂O/Base → Target + Isomers.[1]
- Critical Impurity: 2-Chloro-5-nitropyridin-4-ol.[1]
 - Mechanism:[1][2][3] Nucleophilic attack at C4 is preferred, but electronic effects of the nitro group can lead to regioisomeric byproducts if the precursor nitration was not selective.

Spectroscopic Elucidation Workflow

Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogenation pattern.

Feature	Observation	Mechanistic Interpretation
Molecular Ion	$[M-H]^-$ or $[M+H]^+$	Confirm MW = 174.54 g/mol . [1]
Isotope Pattern	M : M+2 ratio \approx 3:1	Definitive proof of Monochlorination. Chlorine-35 (75%) vs Chlorine-37 (25%).[1] [2]
Fragmentation	Loss of NO ₂ (-46 Da)	Characteristic of aromatic nitro compounds; often precedes halogen loss.[1][2]

Nuclear Magnetic Resonance (NMR)

Objective: Establish regiochemistry (3-nitro vs. 5-nitro).

Experimental Protocol:

- Solvent: DMSO-d₆ (Preferred over CDCl₃ to ensure solubility and stabilize the pyridone form).[1][2]
- Concentration: 10-15 mg in 0.6 mL.[1][2]
- Temperature: 298 K.[1][2]

¹H NMR Interpretation (Predicted in DMSO-d₆)

The molecule has two aromatic protons: H5 and H6.[1][2]

Proton	Shift (δ ppm)	Multiplicity	Coupling (J)	Assignment Logic
H6	8.2 – 8.5	Doublet (d)	$J \approx 5-7$ Hz	Deshielded by adjacent Nitrogen and Nitro group (if 5-nitro isomer).[1]
H5	6.8 – 7.2	Doublet (d)	$J \approx 5-7$ Hz	Upfield due to shielding by the adjacent Carbonyl/OH group.[2]
N-H	12.0 – 13.5	Broad Singlet	-	Exchangeable.[1] [2] Confirms pyridone form.[2]

The "Smoking Gun" for Regioisomerism:

- Target (3-nitro): H5 and H6 are vicinal (neighbors).[1][2] Coupling constant ${}^3J_{\text{H5,H6}} \approx 5-7$ Hz.[2]
- Isomer (5-nitro): H3 and H6 are para (separated).[1][2] Coupling constant $J \approx 0$ Hz (Singlets).[2]
 - Note: If you see two singlets in the aromatic region, you have the wrong isomer (2-chloro-5-nitropyridin-4-ol) or the 2-chloro-4-hydroxy-5-nitropyridine variant.[1]

13C NMR & 2D Correlations

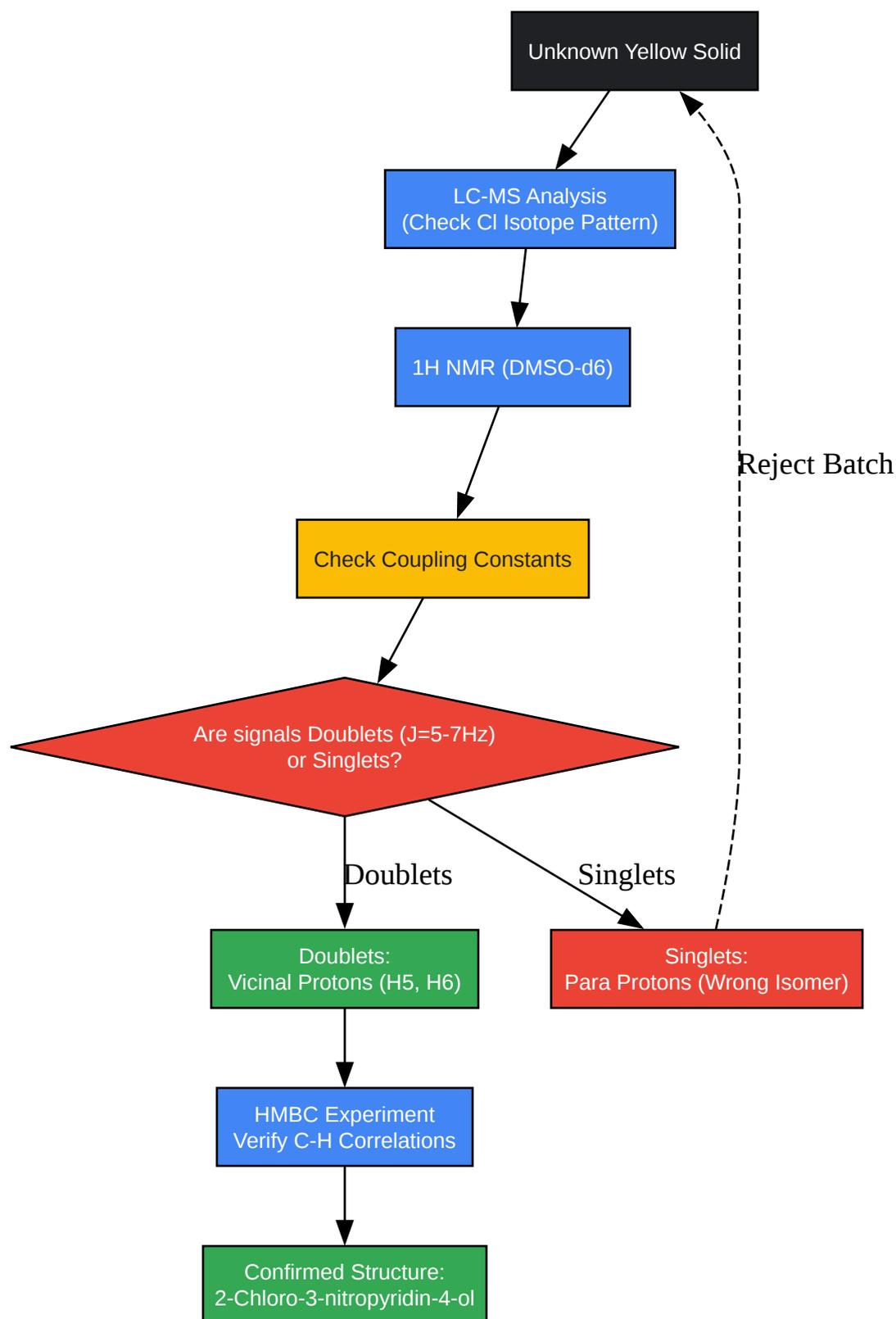
- HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.[2]
 - Target (3-NO₂): The proton H6 will show a 3J correlation to the carbon bearing the chlorine (C2) and the carbonyl carbon (C4).
 - Isomer (5-NO₂): The proton H6 is adjacent to the nitro group and will show different long-range couplings.[1]

Infrared Spectroscopy (IR)

- Carbonyl Stretch: Strong band at 1640–1680 cm^{-1} (confirms Pyridone C=O).[2]
- Nitro Group: Symmetric/Asymmetric stretches at 1350/1530 cm^{-1} .[2]

Decision Logic & Workflow Diagram

This workflow ensures no step is skipped in the validation process.



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Analytical Method: HPLC Purity Protocol

To separate the target from potential regioisomers, a standard reverse-phase method is insufficient due to the ionizable nature of the hydroxypyridine.

Self-Validating Protocol:

- Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.[2]
- Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, keeping the molecule neutral/protonated).[2]
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugated system).[1][2]
- Validation: Inject a co-mixture of the reaction crude. The 3-nitro and 5-nitro isomers typically differ in retention time by >1.0 min due to differences in dipole moments affecting interaction with the stationary phase.[1]

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